molecular formula C7H8F2N2 B12967075 4-(1,1-Difluoroethyl)pyridin-2-amine

4-(1,1-Difluoroethyl)pyridin-2-amine

Cat. No.: B12967075
M. Wt: 158.15 g/mol
InChI Key: KIUZAVMEDKQNBT-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)pyridin-2-amine is an organic compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol It is a derivative of pyridine, where the pyridine ring is substituted with a 1,1-difluoroethyl group at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)pyridin-2-amine can be achieved through several synthetic routes. One efficient method involves the use of 2,2-difluoroacetic anhydride as a starting material. The process typically involves a five-step reaction sequence and two-pot synthesis . The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable and economical methods that ensure consistent quality and yield. The process may include bulk custom synthesis and sourcing of raw materials from reliable suppliers . The production methods are designed to be practical and efficient, catering to the demands of large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where the difluoroethyl group or the amine group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

4-(1,1-Difluoroethyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)pyridin-2-amine involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical processes. For example, it may target protein kinases or other signaling molecules involved in cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its difluoroethyl group enhances its stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

4-(1,1-difluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H8F2N2/c1-7(8,9)5-2-3-11-6(10)4-5/h2-4H,1H3,(H2,10,11)

InChI Key

KIUZAVMEDKQNBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)N)(F)F

Origin of Product

United States

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